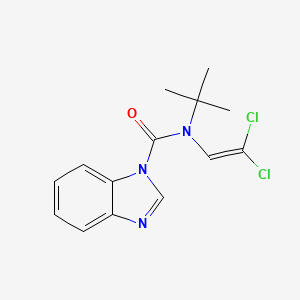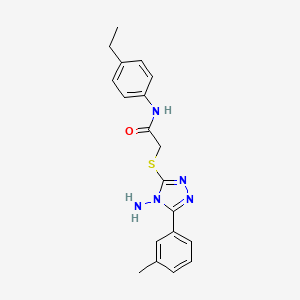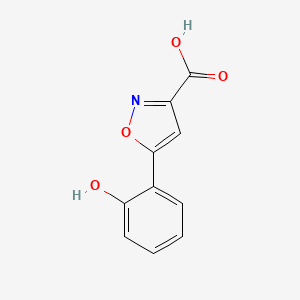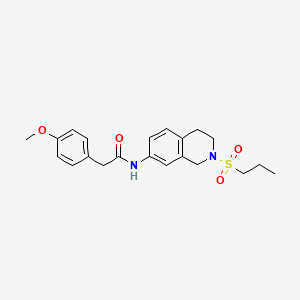![molecular formula C26H28N6O4 B2782951 Ethyl 1-(2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate CAS No. 1189459-64-0](/img/structure/B2782951.png)
Ethyl 1-(2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazolo[4,3-a]quinoxaline ring and a piperidine ring . These types of compounds are often found in pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis route for this compound is not available, compounds with similar structures are typically synthesized via aromatic nucleophilic substitution reactions . For example, 1,2,4-triazole-containing scaffolds can be synthesized using 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazolo[4,3-a]quinoxaline ring system is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds .科学的研究の応用
Synthesis and Characterization
Compounds within the same family as "Ethyl 1-(2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate" are synthesized and characterized for their structural properties and potential as intermediates in the production of more complex heterocyclic systems. These compounds are often explored for their antimicrobial properties, showcasing the importance of structural diversity in medicinal chemistry (El‐Kazak & Ibrahim, 2013).
Antimicrobial Activity
Several studies have focused on the antimicrobial activities of these compounds, identifying them as potential candidates for the development of new antimicrobial agents. This is particularly relevant in the search for novel treatments against resistant microbial strains (Sanna et al., 1990).
Biological Evaluation for Antidepressant Properties
Compounds from the triazoloquinoxaline family have been evaluated for their potential as rapid-onset antidepressants. Their ability to interact with adenosine receptors suggests a novel mechanism of action, which could lead to the development of new therapeutic options for depression (Sarges et al., 1990).
Antagonistic Activities on Adenosine Receptors
Research into the antagonistic effects of these compounds on adenosine receptors highlights their potential in creating more selective and effective therapeutic agents. These studies contribute to the understanding of the complex interactions between synthetic compounds and biological receptors, paving the way for advancements in drug development (Catarzi et al., 2004).
作用機序
特性
IUPAC Name |
ethyl 1-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O4/c1-3-36-25(34)18-12-14-30(15-13-18)23-24-29-31(16-22(33)27-19-9-5-4-8-17(19)2)26(35)32(24)21-11-7-6-10-20(21)28-23/h4-11,18H,3,12-16H2,1-2H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAQALAEKAPTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2782873.png)


![{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2782876.png)


![methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether](/img/structure/B2782883.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782885.png)
![N-(3,4-dimethoxybenzyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2782889.png)
![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2782891.png)